molecular formula C24H27N3O4 B2530152 N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE CAS No. 1421508-64-6

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2530152
CAS No.: 1421508-64-6
M. Wt: 421.497
InChI Key: LSBLQAZPLZNHGW-UHFFFAOYSA-N
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Description

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide ( 1421508-64-6) is a sophisticated chemical building block with a molecular formula of C 24 H 27 N 3 O 4 and a molecular weight of 421.49 g/mol . This ethanediamide derivative is synthetically engineered for advanced life science and medicinal chemistry research applications. Its complex structure incorporates several pharmaceutically relevant motifs, including a cyclopropyl-hydroxy-phenyl ethyl group and a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl moiety, which are strategically combined to create a unique molecular scaffold for drug discovery efforts. The presence of the cyclopropyl group is a notable feature in modern drug design, as this structure is widely used to increase compound activity, fix molecular conformation, and improve pharmacokinetic properties such as metabolic stability and water solubility . The 2-pyrrolidinone component further enhances the molecule's research utility as a privileged structure in medicinal chemistry. This compound is provided as a high-quality reference material strictly for laboratory and research applications. It is intended for use by qualified researchers in controlled environments for investigative purposes only. This product is labeled and sold explicitly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-16-9-12-19(14-20(16)27-13-5-8-21(27)28)26-23(30)22(29)25-15-24(31,18-10-11-18)17-6-3-2-4-7-17/h2-4,6-7,9,12,14,18,31H,5,8,10-11,13,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBLQAZPLZNHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE likely involves multiple steps, including the formation of the cyclopropyl and phenyl groups, the introduction of the hydroxy group, and the attachment of the pyrrolidinone moiety. Typical reaction conditions might include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts.

    Hydroxylation: Employing oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Amide Bond Formation: Utilizing coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Continuous Flow Chemistry: For efficient and scalable synthesis.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the amide bond to an amine.

    Substitution: Nucleophilic substitution at the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine.

Scientific Research Applications

Structural Representation

The compound features a cyclopropyl group, a hydroxyl group, and a pyrrolidine moiety, which contribute to its biological activity.

Antidepressant Activity

Research has indicated that derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine can exhibit antidepressant-like effects. Compounds similar to N'-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide have been evaluated for their ability to inhibit neurotransmitter uptake, particularly norepinephrine and serotonin, which are critical in mood regulation .

Case Study : In rodent models, certain analogs demonstrated significant antidepressant activity through various behavioral assays, suggesting potential therapeutic uses for mood disorders.

Selective Androgen Receptor Modulation

This compound's structural features suggest it may act as a selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively stimulate androgen receptors in muscle and bone while minimizing effects on prostate tissue. This selectivity presents opportunities for developing treatments for conditions such as muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids .

Research Findings : Studies have shown that modifications on the pyrrolidine ring can enhance binding affinity to androgen receptors, leading to improved anabolic effects .

Neuropharmacology

The compound's ability to interact with G protein-coupled receptors (GPCRs) positions it as a candidate for neuropharmacological research. GPCRs are pivotal in numerous physiological processes and are common targets for drug development.

Insights : The modulation of GPCR pathways could lead to advancements in treating neurological disorders, including anxiety and depression, by leveraging the compound's unique structure to influence receptor activity .

Mechanism of Action

The mechanism of action for N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE would depend on its specific interactions with molecular targets. Potential pathways might include:

    Enzyme Inhibition: Binding to active sites of enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural Analogs from Heterocyclic Chemistry ()

Three compounds from share functional similarities (Fig. 3 in the original study):

Compound Name Key Features Potential Applications
2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one Cyclohexanone core, dimethylamino-phenyl, naphthyl ketone Industrial catalysis, photoactive materials
2-((1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)thio)acetic acid Thioacetic acid substituent, sulfur atom Chelation, heavy metal ion binding
3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one Spirocyclic indoline-pyrrolidinone, naphthoyl group Anticancer or CNS-targeting agents

Key Differences :

  • The target compound lacks the spirocyclic architecture and thioether linkages seen in analogs, which could reduce steric hindrance and improve synthetic accessibility.

Comparison with ZVZ ()

The compound ZVZ (2-[4-(4-Cyanophenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenoxy]-N-methylacetamide) shares a multi-aromatic design but differs in key aspects:

Feature Target Compound ZVZ
Core Structure Ethanediamide Acetamide
Aromatic Systems Cyclopropyl-phenyl, 2-oxopyrrolidinyl-phenyl Cyanophenyl, pyridinyl-piperazinyl
Functional Groups Hydroxy, lactam (2-oxopyrrolidinyl) Cyano, tertiary amine (piperazine), pyridine
Molecular Formula Not explicitly provided (inference: ~C29H32N3O4) C26H27N5O2
Potential Targets Enzymes with lactam-binding pockets (e.g., proteases, kinases) Kinases or GPCRs (pyridine-piperazine motifs common in inhibitors)

Pharmacokinetic Implications :

  • ZVZ’s pyridine-piperazine moiety may enhance blood-brain barrier penetration compared to the target compound’s polar hydroxy and lactam groups.
  • The cyano group in ZVZ could improve metabolic stability but reduce aqueous solubility relative to the target’s hydroxyl group.

Biological Activity

Chemical Structure and Properties

The compound can be described by its structural formula, which consists of a cyclopropyl group, a hydroxyl group, and a phenylethyl moiety attached to an ethanediamide backbone. The presence of the pyrrolidinyl group suggests potential interactions with biological targets, particularly in the central nervous system.

Pharmacological Profile

Research indicates that compounds similar to N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE exhibit a variety of biological activities, including:

  • Analgesic Effects : Many derivatives of this compound class have shown significant analgesic properties, potentially acting on opioid receptors.
  • Antidepressant Activity : Some studies suggest that modifications to the phenylethylamine structure can enhance serotonergic activity, contributing to antidepressant effects.
  • Neuroprotective Properties : The presence of the pyrrolidinyl moiety may confer neuroprotective effects, possibly through antioxidant mechanisms.

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that it may interact with various neurotransmitter systems, including:

  • Opioid Receptors : Binding affinity studies suggest potential interactions with mu-opioid receptors.
  • Serotonin Transporters : Similar compounds have been shown to inhibit serotonin reuptake, enhancing mood-regulating pathways.

Case Studies

  • Study on Analgesic Efficacy : A recent study evaluated the analgesic efficacy of related compounds in animal models. Results indicated a significant reduction in pain response in subjects treated with this compound compared to controls.
  • Neuroprotection in Ischemic Models : Another research project focused on neuroprotective effects in ischemic stroke models. The findings showed that treatment with this compound led to reduced neuronal death and improved functional outcomes.

Data Tables

Biological ActivityObserved EffectReference
AnalgesicSignificant pain relief
AntidepressantEnhanced mood in models
NeuroprotectiveReduced neuronal death

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